

A Comparative In Vivo Efficacy Analysis of T-1095 and Canagliflozin

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Compound of Interest		
Compound Name:	T-1095	
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An objective, data-driven comparison of two prominent sodium-glucose cotransporter inhibitors for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the in vivo efficacy of **T-1095** and canagliflozin, two inhibitors of sodium-glucose cotransporters (SGLTs) that have been investigated for their potential in managing hyperglycemia. While direct head-to-head in vivo studies are not publicly available, this document synthesizes data from various preclinical studies to offer a comparative overview of their mechanisms of action, experimental protocols, and reported efficacy in animal models of diabetes.

Executive Summary

Both **T-1095** and canagliflozin have demonstrated significant efficacy in improving glycemic control in various diabetic animal models. **T-1095**, a prodrug of **T-1095**A, acts as a dual inhibitor of SGLT1 and SGLT2, while canagliflozin is a more selective SGLT2 inhibitor. This fundamental difference in their mechanism of action may underlie variations in their pharmacological profiles. This guide presents available in vivo data for each compound, allowing for an informed, albeit indirect, comparison of their potential as therapeutic agents.

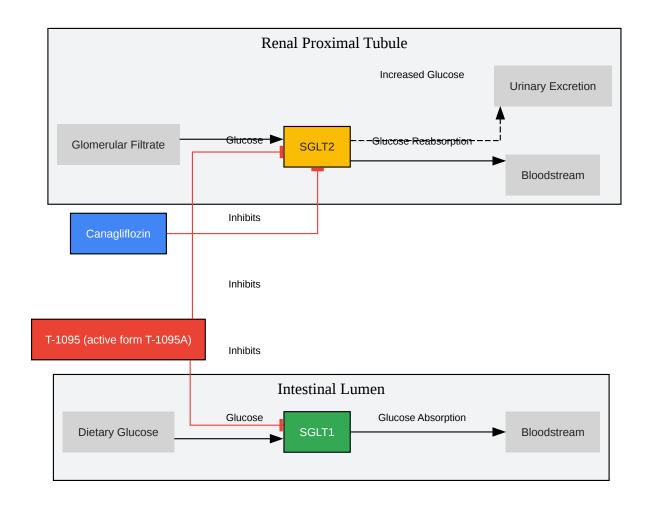
Mechanism of Action

T-1095 is an orally administered prodrug that is metabolized in the body to its active form, **T-1095**A.[1] **T-1095**A inhibits both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the intestine and kidneys, respectively.[2] By inhibiting these



transporters, **T-1095**A reduces glucose uptake from the gut and increases urinary glucose excretion, thereby lowering blood glucose levels.[1]

Canagliflozin is a potent and selective inhibitor of SGLT2, which is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[3][4] By specifically targeting SGLT2, canagliflozin reduces the renal threshold for glucose (RTG), leading to increased urinary glucose excretion and a subsequent lowering of blood glucose concentrations.[3][5] Its mechanism is independent of insulin secretion.[4]



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Caption: Comparative Mechanism of Action of **T-1095** and Canagliflozin.



In Vivo Efficacy of T-1095

Studies on **T-1095** have demonstrated its ability to improve glycemic control in various diabetic animal models.

Experimental Protocols

- Animal Models:
 - Streptozotocin (STZ)-induced diabetic rats.[1][6]
 - Yellow KK mice (a model of obese type 2 diabetes).[1]
 - C57BL/KsJ-db/db mice (a model of obese type 2 diabetes).[7]
 - Spontaneously diabetic GK rats.[8]
 - Beagle dogs (for oral glucose tolerance tests).
- Dosing:
 - STZ-induced diabetic rats: 0.03% and 0.1% (wt/wt) in the diet for 4 to 8 weeks.
 - db/db mice: Single oral gavage of 10, 30, or 100 mg/kg. Chronic administration of 0.1%
 (w/w) in chow for 12 weeks.[7]
 - GK rats: Administered for 8 weeks (specific dose not detailed in abstract).[8]
 - Dogs: Single oral doses of 3 and 10 mg/kg during an oral glucose tolerance test (OGTT).
- Key Parameters Measured: Blood glucose, HbA1c, urinary glucose excretion, plasma insulin, and triglycerides.[1][6][8]

Quantitative Data Summary



Animal Model	Treatment	Key Findings
STZ-induced diabetic rats	0.03% and 0.1% T-1095 in diet for 4 weeks	Dose-dependent decrease in HbA1c.[6]
0.1% T-1095 in diet for 8 weeks	Reduced blood glucose and HbA1c levels.[6]	
Yellow KK mice	Long-term T-1095 treatment	Reduced blood glucose and HbA1c levels. Ameliorated hyperinsulinemia and hypertriglyceridemia.[1]
db/db mice	Single oral doses of 10, 30, 100 mg/kg	Dose-dependent reduction in blood glucose levels and increase in urinary glucose excretion.[7]
0.1% T-1095 in chow for 12 weeks	Decreased blood glucose and HbA1c levels. Improved glucose intolerance.[7]	
GK rats	8 weeks of T-1095 treatment	Significantly lowered plasma glucose and HbA1c levels.[8]
Dogs (OGTT)	3 mg/kg T-1095	Increased urinary glucose excretion without affecting blood glucose levels.
10 mg/kg T-1095	Markedly increased urinary glucose excretion and suppressed blood glucose elevation after glucose challenge.	

In Vivo Efficacy of Canagliflozin

Canagliflozin has been extensively studied in a variety of animal models, demonstrating robust effects on glycemic control and other metabolic parameters.



Experimental Protocols

- Animal Models:
 - Zucker diabetic fatty (ZDF) rats.[3][4]
 - C57BL/ksj-db/db mice.[3][4]
 - Diet-induced obese (DIO) mice.[4]
 - TallyHO mice (a model of polygenic type 2 diabetes).
 - C57BL6 male mice (longevity study).[5]
- Dosing:
 - ZDF rats: Single dose of 1 mg/kg for renal threshold for glucose (RTG) determination.
 Chronic treatment with 3, 10, or 30 mg/kg via oral gavage for 4 weeks.[3][4]
 - db/db mice: Single oral gavage of 0.1, 1, and 10 mg/kg.[4]
 - TallyHO mice: 100 ppm in chow (approximating 20 mg/kg/day) from 8 to 20 weeks of age.
 [6]
 - C57BL6 mice: 200 mg/kg in the diet from 4 months of age.[5]
- Key Parameters Measured: Renal threshold for glucose (RTG), blood glucose, HbA1c, body weight, urinary glucose excretion, and insulin secretion.[3][4]

Quantitative Data Summary

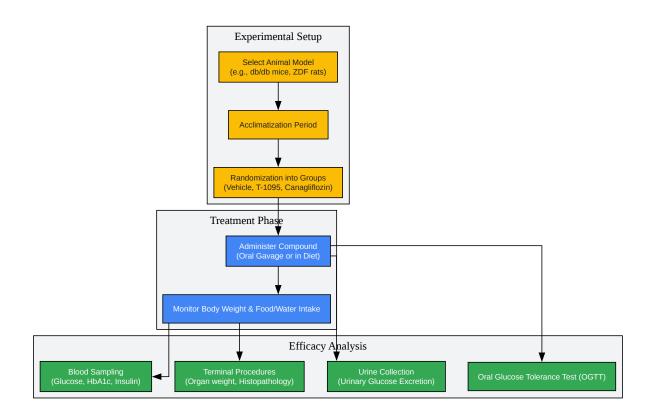


Animal Model	Treatment	Key Findings
ZDF rats	Single dose of 1 mg/kg	Lowered RTG from 415±12 mg/dl to 94±10 mg/dl.[3][4]
3, 10, or 30 mg/kg for 4 weeks	Decreased non-fasting blood glucose and HbA1c levels. Improved beta-cell function.[3]	
db/db mice	Single doses of 1 and 10 mg/kg	Dose-dependently decreased blood glucose concentrations. Peak antihyperglycemic effect at 6 hours.[3][4]
Obese animal models	Canagliflozin treatment	Increased urinary glucose excretion, decreased blood glucose, body weight gain, epididymal fat, and liver weight.[3]
TallyHO mice	~20 mg/kg/day for 12 weeks	Corrected glycemic dysregulation.[6]
C57BL6 mice	200 mg/kg in diet	Lowered body weight gain over time and increased median lifespan from 107.5 to 112.5 weeks.[5]

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of SGLT inhibitors like **T-1095** and canagliflozin in preclinical studies is outlined below.





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Caption: Generalized In Vivo Efficacy Testing Workflow for SGLT Inhibitors.

Concluding Remarks

This comparative guide, based on available preclinical data, indicates that both **T-1095** and canagliflozin are effective in improving glycemic control in animal models of diabetes. **T-1095**'s dual SGLT1/SGLT2 inhibition may offer a different therapeutic profile compared to the more



selective SGLT2 inhibition of canagliflozin. Researchers and drug development professionals should consider the nuances of the experimental designs and the specific findings presented herein when evaluating these compounds. It is important to reiterate that the data presented is a synthesis of individual studies, and a direct, head-to-head in vivo comparison would be necessary for a definitive assessment of their relative efficacies.

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References

- 1. researchgate.net [researchgate.net]
- 2. bswtogether.org.uk [bswtogether.org.uk]
- 3. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 4. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. A COMPARATIVE STUDY OF CANAGLIFLOZIN (INVOKANA) ON TYPE-I AND TYPE-II
 DIABETES MELLITUS ON ADULT MALE ALBINO RAT [amj.journals.ekb.eg]
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